Bis{3-nitrophenyl}methanonehydrazone
Description
Bis{3-nitrophenyl}methanonehydrazone is a hydrazone derivative characterized by a central methanone group linked to two 3-nitrophenyl substituents and a hydrazone (-NH-N=C-) functional group. The presence of nitro groups at the meta positions of the phenyl rings confers unique electronic and steric properties, influencing its reactivity, solubility, and intermolecular interactions such as hydrogen bonding and π-π stacking .
Properties
Molecular Formula |
C13H10N4O4 |
|---|---|
Molecular Weight |
286.24g/mol |
IUPAC Name |
bis(3-nitrophenyl)methylidenehydrazine |
InChI |
InChI=1S/C13H10N4O4/c14-15-13(9-3-1-5-11(7-9)16(18)19)10-4-2-6-12(8-10)17(20)21/h1-8H,14H2 |
InChI Key |
OHDPUEYYRNQSQD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=NN)C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=NN)C2=CC(=CC=C2)[N+](=O)[O-] |
solubility |
10.1 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Bis{3-nitrophenyl}methanonehydrazone with structurally analogous compounds, focusing on synthesis, physicochemical properties, and functional behavior.
Structural Analogues with Varied Nitrophenyl Substitution
- 1-(3-Aminophenyl)ethanone {4-nitrophenyl}hydrazone (CAS: 162430-82-2): This compound features a 4-nitrophenylhydrazone group and a 3-aminophenyl substituent. The molecular weight (270.29 g/mol) is lower than that of this compound (expected ~300–320 g/mol), impacting solubility and thermal stability . Key difference: Positional isomerism (3-nitro vs. 4-nitro) affects dipole moments and crystal packing.
Bis(1-benzylpiperidin-3-yl) 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate dihydrochloride :
This compound incorporates a 3-nitrophenyl group within a dihydropyridine framework. The ester and piperidine groups enhance solubility in polar solvents compared to the hydrazone derivative. Its synthesis involves potassium hydroxide-mediated hydrolysis, highlighting the sensitivity of nitro-containing intermediates to alkaline conditions .- Key difference : Functional groups (ester vs. hydrazone) dictate pharmacological activity; dihydropyridines are often calcium channel blockers, whereas hydrazones may exhibit antimicrobial or chelating properties.
Thermal and Spectroscopic Properties
- Melting Points: this compound (hypothetical): Estimated m.p. ~200–220°C based on analogues (e.g., p-nitrophenylhydrazones with m.p. 240°C ). 2-Iodo-3,5-dinitrophenylhydrazone: M.p. 197°C (decomp.), lower due to steric hindrance from iodine and nitro groups .
- Spectroscopic Data: NMR: this compound would exhibit characteristic hydrazone proton signals at δ 8–9 ppm (NH) and aromatic protons at δ 7.5–8.5 ppm. Comparable compounds show similar shifts; e.g., Zygocaperoside derivatives display nitro-aromatic protons at δ 7.8–8.2 ppm . IR: Strong C=N stretches (~1600 cm⁻¹) and NO₂ asymmetric/symmetric vibrations (~1520/1350 cm⁻¹) are consistent across nitrophenyl hydrazones .
Coordination Chemistry and Stability
- Mo(VI)-Hydrazone Complexes: Hydrazones like this compound can act as polydentate ligands. In Mo(VI) complexes, counter anions (e.g., Cl⁻, NO₃⁻) influence geometry and hydrogen-bonding networks. For example, chloride anions promote dimeric structures via NH···Cl interactions, whereas nitrate supports monomeric forms . Comparison: Unlike semicarbazones (m.p. ~205°C ), hydrazones exhibit greater conformational flexibility, enabling diverse coordination modes.
Data Tables
Table 1: Physicochemical Comparison of Selected Hydrazones
Table 2: Spectroscopic Signatures
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